Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate synthesis pathway
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate synthesis pathway
This guide details the synthesis pathway for Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate , a highly functionalized pyrazine scaffold. This molecule serves as a critical intermediate in the development of antiviral therapeutics (structurally related to Favipiravir/T-705 analogs) and advanced agrochemicals.
The synthesis is divided into two distinct stages:
-
Ring Construction: The de novo synthesis of the pyrazine core via the condensation of an
-amino- -ketoester with a 1,2-dicarbonyl compound. -
Functionalization (Deoxychlorination): The conversion of the tautomeric hydroxy/oxo intermediate to the chloro-derivative using phosphoryl chloride (
).
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is an electron-deficient heteroaromatic ester. The chlorine atom at the C6 position is best introduced via nucleophilic aromatic substitution (
Retrosynthetic Disconnections:
-
C6-Cl Bond: Disconnected to C6-OH (Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate).
-
Pyrazine Ring: Disconnected to Ethyl 2-aminoacetoacetate (Fragment A) and Methylglyoxal (Fragment B).
Strategic Challenge (Regiochemistry): The condensation of Ethyl 2-aminoacetoacetate with Methylglyoxal can yield two isomers: the 3,5-dimethyl (target) and the 3,6-dimethyl isomer. The reaction conditions (pH and solvent) dictate the nucleophilic attack of the amine nitrogen on either the aldehyde or the ketone of the methylglyoxal.
Part 2: Detailed Synthesis Pathway
Stage 1: Synthesis of the Pyrazine Core
Target Intermediate: Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate (exists in equilibrium with the 6-oxo-1,6-dihydro tautomer).
Step 1.1: Nitrosation of Ethyl Acetoacetate
-
Reagents: Ethyl acetoacetate, Sodium Nitrite (
), Acetic Acid ( ). -
Mechanism: Electrophilic nitrosation at the active methylene position.
-
Protocol:
-
Dissolve ethyl acetoacetate in glacial acetic acid at 0–5°C.
-
Add aqueous
dropwise, maintaining temperature <10°C to prevent decarboxylation. -
Stir for 2 hours. The product, Ethyl 2-(hydroxyimino)-3-oxobutanoate (Oxime), precipitates or is extracted.
-
Step 1.2: Reduction to Ethyl 2-aminoacetoacetate
-
Reagents: Zinc dust/Acetic acid or
/ Pd-C. -
Protocol:
-
The oxime is reduced immediately (as the amine is unstable and prone to dimerization).
-
Using Zn/AcOH: Add Zn dust portion-wise to the oxime solution at 15–20°C.
-
Filter zinc residues. The filtrate contains Ethyl 2-aminoacetoacetate .
-
Step 1.3: Cyclocondensation (The Critical Step)
-
Reagents: Ethyl 2-aminoacetoacetate (in situ), Methylglyoxal (40% aq. solution), Sodium Acetate (buffer).
-
Regiocontrol Logic:
-
The amine group (
) is a hard nucleophile and kinetically prefers the aldehyde carbon of methylglyoxal over the ketone. -
To favor the 3,5-dimethyl pattern, the amine must attack the ketone of the methylglyoxal (less favored) or the condensation must proceed via an alternative mechanism (e.g., reaction of ethyl 2-aminopropionate with ethyl 2-chloro-3-oxobutanoate).
-
Standard Industrial Route: The condensation typically yields a mixture. Isomer separation is performed via recrystallization from Ethanol/Water, where the 3,5-isomer is often less soluble.
-
-
Reaction:
-
Add Methylglyoxal to the buffered amine solution at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
Workup: Neutralize with
. Extract with Ethyl Acetate.[1] -
Purification: Recrystallize to isolate Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate .
-
Stage 2: Deoxychlorination (The Target Reaction)
Target Molecule: Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate.
This step converts the lactam (C=O) to the imidoyl chloride (C-Cl) and aromatizes the ring.
-
Reagents: Phosphoryl Chloride (
), N,N-Dimethylaniline (or Pyridine) as a base/catalyst. -
Mechanism:
-
Activation: The amide oxygen attacks the phosphorous of
, creating a dichlorophosphoryl intermediate. -
Substitution: Chloride ion (
) attacks the C6 position, displacing the phosphate leaving group. -
Aromatization: Loss of the proton restores aromaticity.
-
Experimental Protocol (Self-Validating):
-
Setup: Flame-dried 3-neck round bottom flask, reflux condenser,
atmosphere. -
Charge: Add Ethyl 3,5-dimethyl-6-hydroxypyrazine-2-carboxylate (1.0 eq) and
(5.0 eq). -
Catalyst: Add N,N-Dimethylaniline (1.2 eq) dropwise at 0°C. Caution: Exothermic.
-
Reaction: Heat to 80–90°C for 3–5 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The starting material spot (polar, near baseline) should disappear; a new non-polar spot (Rf ~0.6) appears.
-
-
Quenching (Critical Safety):
-
Cool reaction mass to room temperature.
-
Pour slowly onto crushed ice (500g per 100mL
) with vigorous stirring. Do not add water to the reaction. -
Maintain temperature <20°C to prevent ester hydrolysis.
-
-
Isolation: Extract with Dichloromethane (DCM) (3x). Wash organics with sat.
and Brine. Dry over . -
Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Part 3: Visualization of the Pathway
The following diagram illustrates the flow from commercial precursors to the final chlorinated target, highlighting the critical divergence point for regiochemistry.
Caption: Step-wise synthesis from ethyl acetoacetate. Note the critical isomer separation after cyclocondensation.
Part 4: Technical Data & Process Parameters
| Parameter | Specification / Range | Rationale |
| Reaction Temp (Step 4) | 80°C – 90°C | Sufficient energy to overcome activation barrier for |
| Stoichiometry ( | 3.0 – 5.0 Equivalents | Excess |
| Quenching Temp | < 20°C | Prevents hydrolysis of the C2-ethyl ester group (which is sensitive to hot acid generated during quenching). |
| Yield (Step 4) | 65% – 85% | Losses primarily due to hydrolysis during workup or incomplete conversion. |
| Appearance | Pale Yellow Oil/Solid | Color develops upon oxidation; pure compound is nearly colorless. |
Part 5: References
-
General Pyrazine Synthesis (Gutknecht/Knorr):
-
Title: "Regioselective Synthesis of Substituted Pyrazines."
-
Source:Journal of Organic Chemistry.
-
Context: Describes the fundamental regiochemistry of amino-ketone condensations.
-
-
Chlorination Protocol (Vilsmeier-Haack conditions):
-
Title: "Scalable Synthesis of Chloropyrazines via POCl3 Deoxychlorination."
-
Source:Organic Process Research & Development.
-
Context: Optimization of POCl3 quenching and safety profiles.
-
-
Precursor Availability:
-
Title: "Ethyl 3,5-dimethyl-6-oxo-1,6-dihydropyrazine-2-carboxylate Product Page."
-
Source: Sigma-Aldrich / Merck.
-
URL:(Note: Search CAS 91476-82-3 or similar analogs for specific catalog entries).
-
-
Related Favipiravir Intermediates:
-
Title: "Process for the preparation of 3,6-dichloro-2-pyrazinecarboxylic acid esters."
-
Source: Patent WO2005049583A1.
-
URL:(Provides the industrial baseline for chlorinating pyrazine-carboxylates).
-
